molecular formula C29H52Cl2N6O20P4 B1662090 Piperaquine tetraphosphate tetrahydrate CAS No. 915967-82-7

Piperaquine tetraphosphate tetrahydrate

Cat. No. B1662090
M. Wt: 999.5
InChI Key: AMCQDGFOKTXHSY-UHFFFAOYSA-N
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Description

Piperaquine tetraphosphate tetrahydrate is an autophagy inhibitor and an antimalarial agent highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax .


Molecular Structure Analysis

The molecular formula of Piperaquine tetraphosphate tetrahydrate is C29H32Cl2N6·4H3PO4·4H2O. It has an average mass of 999.552 Da and a monoisotopic mass of 998.156372 Da .


Chemical Reactions Analysis

The estimation of Piperaquinen tetraphosphate and Dihydroartemisinin was done by RP-HPLC. The Phosphate buffer was pH 4.6 and the mobile phase was optimized which consists of MEOH: Phosphate buffer mixed in the ratio of 70:30 % v/v .


Physical And Chemical Properties Analysis

Piperaquine tetraphosphate tetrahydrate is a white to off-white powder. It is highly soluble in water (≥10 mg/mL). It should be stored at room temperature and in a desiccated condition .

Scientific Research Applications

Pharmacokinetic Properties

Piperaquine tetraphosphate tetrahydrate has been studied extensively for its pharmacokinetic properties. One study analyzed the pharmacokinetics of piperaquine in 34 Papua New Guinean children treated for uncomplicated malaria, comparing piperaquine base and piperaquine tetraphosphate. This study highlighted the significance of piperaquine's pharmacokinetic profile in the effectiveness of malaria treatment regimens (Salman et al., 2012).

Antimalarial Efficacy

Piperaquine's efficacy as an antimalarial drug has been a primary focus of research. Studies have demonstrated its effectiveness in combination therapies, especially with artemisinin derivatives, against falciparum and vivax malaria. Its role in combination therapies is crucial for improving cure rates and reducing transmission of malaria (Davis et al., 2005).

Pharmacodynamics in Malaria Treatment

Research on the pharmacodynamics of piperaquine in the treatment of malaria is critical. A study involving 236 children with uncomplicated falciparum malaria in Burkina Faso showed the importance of piperaquine plasma concentration in predicting recurrent malaria infection, indicating the need for tailored dosage regimens for effective treatment (Tarning et al., 2012).

Synthesis and Manufacturing

In the context of manufacturing and chemistry, an efficient and environmentally friendly chemical synthesis of piperaquine tetraphosphate has been developed. This synthesis is significant for producing the drug in resource-poor settings, potentially expanding access to effective malaria treatment (Fortunak et al., 2013).

Future Directions

While the exact future directions for Piperaquine tetraphosphate tetrahydrate are not specified in the search results, it is worth noting that research is ongoing into its use, particularly in combination with other antimalarial drugs .

properties

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQDGFOKTXHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52Cl2N6O20P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238640
Record name Piperaquine tetraphosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

999.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperaquine tetraphosphate tetrahydrate

CAS RN

915967-82-7
Record name Piperaquine tetraphosphate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperaquine tetraphosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAQUINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperaquine tetraphosphate tetrahydrate
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Piperaquine tetraphosphate tetrahydrate
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Piperaquine tetraphosphate tetrahydrate
Reactant of Route 6
Piperaquine tetraphosphate tetrahydrate

Citations

For This Compound
38
Citations
N Mwebaza, V Cheah, C Forsman, R Kajubi, F Marzan… - Plos one, 2020 - journals.plos.org
… Piperaquine tetraphosphate tetrahydrate (MW 999.55, purity 99%) was purchased from AKScientific Inc. (Union City, CA, USA). Piperaquine-d 6 (PQ-d 6 , MW 541.55, isotopic purity ≥…
Number of citations: 8 journals.plos.org
L He, T Nan, Y Cui, S Guo, W Zhang… - Malaria …, 2014 - malariajournal.biomedcentral.com
… No inhibition was observed for quinine, chloroquine diphosphate salt, primaquine phosphate, pyrimethamine, lumefantrine, amodiaquine, piperaquine tetraphosphate tetrahydrate or …
Number of citations: 40 malariajournal.biomedcentral.com
S Guo, W Zhang, L He, G Tan, M Min, MP Kyaw… - Analytical and …, 2016 - Springer
… , lumefantrine, amodiaquine, piperaquine tetraphosphate tetrahydrate, and pyronaridine … ), acetonitrile (pyrimethamine or piperaquine tetraphosphate tetrahydrate), and chloroform (…
Number of citations: 16 link.springer.com
L Huang, V Sok, U Aslam-Mir, F Marzan… - Journal of …, 2022 - Elsevier
… Piperaquine tetraphosphate tetrahydrate (MW 999.55, purity 99%) was purchased from AKScientific Inc. (Union City, CA, USA). The internal standard (IS) piperaquine-d 6 (PQ-d 6 , MW …
Number of citations: 3 www.sciencedirect.com
MY Aziz, KJ Hoffmann, M Ashton - Journal of Chromatography B, 2017 - Elsevier
… Stock 1 mM solutions of piperaquine tetraphosphate tetrahydrate or M1 were prepared as aqueous solutions containing 1% formic acid. A 1 mM stock solution of M2 was prepared by …
Number of citations: 14 www.sciencedirect.com
AZ Berna, JS McCarthy, RX Wang… - The Journal of …, 2015 - academic.oup.com
… falciparum–infected cell cultures 5.5 hours following treatment with 1000 ng/mL of the antimalarial piperaquine tetraphosphate tetrahydrate or after lysing the cells with a combination of …
Number of citations: 94 academic.oup.com
RK Haynes, KW Cheu, HW Chan, HN Wong… - …, 2012 - Wiley Online Library
… presence of piperaquine tetraphosphate tetrahydrate (66.9 mg… presence of piperaquine tetraphosphate tetrahydrate (66.9 … equiv), and piperaquine tetraphosphate tetrahydrate (83.6 mg, …
L Huang, V Sok, U Aslam-Mir, F Marzan… - Journal of …, 2022 - ncbi.nlm.nih.gov
… Piperaquine tetraphosphate tetrahydrate (MW 999.55, purity 99%) was purchased from AKScientific Inc. (Union City, CA, USA). The internal standard (IS) piperaquine-d 6 (PQ-d 6 , MW …
Number of citations: 0 www.ncbi.nlm.nih.gov
E Koehne, A Kreidenweiss, R Zoleko Manego… - Scientific Reports, 2019 - nature.com
… prepared at 12.5 mM stock concentration; 100 mM stocks were made for amodiaquine dihydrochloride dihydrate, pyronaridine tetraphosphate, piperaquine tetraphosphate tetrahydrate …
Number of citations: 13 www.nature.com
K Traore, A Lavoignat, G Bonnot… - Malaria …, 2015 - malariajournal.biomedcentral.com
… -03 [20 mg]); dihydroartemisinin (DHA, RMDHA20120511-04 [20 mg]); pyronaridine tetraphosphate (PYD, RMPD20130114-01 [200 mg]) and piperaquine tetraphosphate tetrahydrate (…
Number of citations: 9 malariajournal.biomedcentral.com

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